
5-Chloro-2-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C5H3BrClNZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
5-Chloro-2-pyridylzinc bromide is a type of organozinc compound . Organozinc compounds are known to be used in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary targets of this compound are likely to be the carbon atoms involved in the formation of new carbon-carbon bonds.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound would act as a nucleophile, donating electrons to an electrophilic carbon atom . This results in the formation of a new carbon-carbon bond. The bromide ion would then be eliminated as a byproduct .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The formation of new carbon-carbon bonds can lead to the creation of a wide variety of structures, which can have numerous downstream effects depending on the specific molecules involved.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants present in the reaction. The specific molecular and cellular effects would depend on the nature of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-chloro-2-bromopyridine in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of highly active zinc to ensure efficient formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same fundamental principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base, and an electrophile such as an aryl halide.
Substitution Reactions: May involve different electrophiles and reaction conditions depending on the desired product.
Major Products: The major products formed from these reactions are often complex organic molecules that incorporate the 5-chloro-2-pyridyl moiety, which can be further functionalized for various applications.
Scientific Research Applications
Chemistry: 5-Chloro-2-pyridylzinc bromide is widely used in organic synthesis for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in forming various organic compounds makes it an essential reagent in chemical manufacturing.
Comparison with Similar Compounds
- 2-Chloro-5-pyridylzinc bromide
- 3-Chloro-2-pyridylzinc bromide
Comparison: 5-Chloro-2-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its isomers, it may offer different selectivity and efficiency in certain synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);5-chloro-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNJOMJXTNHYIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)
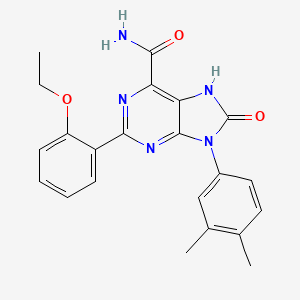

![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981382.png)
![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)
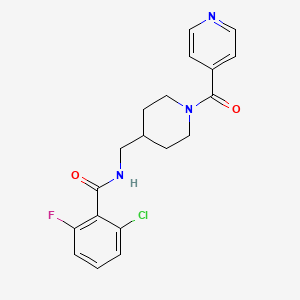
![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)
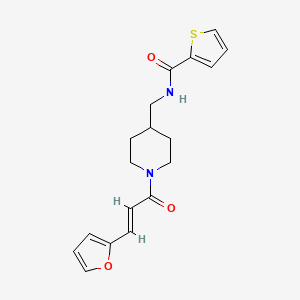
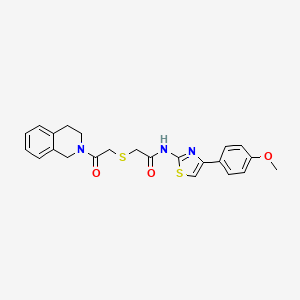
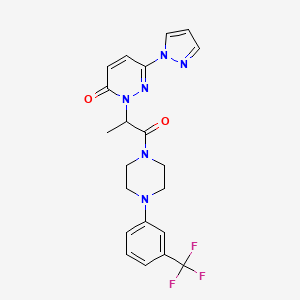
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)

